Cas no 15090-12-7 (Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-)
15090-12-7 structure
Product Name:Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
CAS No:15090-12-7
MF:C18H26N4O
MW:314.425243854523
CID:146912
PubChem ID:203748
Update Time:2025-04-19
Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]-
- 1-[2-(2-benzyl-5-methylpyrazol-3-yl)oxyethyl]-4-methylpiperazine
- 1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine
- Pyrazole, 1-benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)-
- DTXSID10164647
- OLJGURHAYUAIJM-UHFFFAOYSA-N
- 15090-12-7
- 1-Benzyl-3-methyl-5-(2-(4-methyl-1-piperazinyl)ethoxy)pyrazole
- B-324
- BRN 0836598
-
- Inchi: 1S/C18H26N4O/c1-16-14-18(22(19-16)15-17-6-4-3-5-7-17)23-13-12-21-10-8-20(2)9-11-21/h3-7,14H,8-13,15H2,1-2H3
- InChI Key: OLJGURHAYUAIJM-UHFFFAOYSA-N
- SMILES: O(C1=CC(C)=NN1CC1C=CC=CC=1)CCN1CCN(C)CC1
Computed Properties
- Exact Mass: 314.21088
- Monoisotopic Mass: 314.21066147g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 33.5Ų
Experimental Properties
- PSA: 33.53
Piperazine,1-methyl-4-[2-[[3-methyl-1-(phenylmethyl)-1H-pyrazol-5-yl]oxy]ethyl]- Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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